2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid
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Overview
Description
- Its chemical structure consists of a benzoic acid core linked to a pyrazole moiety, which in turn is connected to a substituted phenyl group. The presence of carboxylic acid and methoxy functional groups adds to its reactivity and biological properties.
2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid: , is a complex organic molecule with diverse applications.
Preparation Methods
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of Compound X, which find applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry: Compound X serves as a building block for designing novel molecules due to its versatile reactivity.
Biology: It exhibits potential as a drug candidate, targeting specific receptors or enzymes.
Medicine: Research focuses on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
Targets: Compound X likely interacts with specific protein targets (e.g., enzymes, receptors).
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
Uniqueness: Compound X’s distinct structure sets it apart from related compounds.
Similar Compounds: Some analogs include and , which share similar functionalities but differ in substituents or linkages.
Remember that this overview provides a concise summary, and further research and literature exploration will yield more in-depth insights
Properties
Molecular Formula |
C34H34N2O9 |
---|---|
Molecular Weight |
614.6 g/mol |
IUPAC Name |
2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C34H34N2O9/c1-4-5-12-36-32(27-11-10-25(41-2)16-29(27)43-19-21-8-6-7-9-26(21)34(39)40)24(18-35-36)14-23(33(37)38)13-22-15-30-31(45-20-44-30)17-28(22)42-3/h6-11,14-18H,4-5,12-13,19-20H2,1-3H3,(H,37,38)(H,39,40)/b23-14- |
InChI Key |
MCHCGWZNXSZKJY-UCQKPKSFSA-N |
Isomeric SMILES |
CCCCN1C(=C(C=N1)/C=C(/CC2=CC3=C(C=C2OC)OCO3)\C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O |
Canonical SMILES |
CCCCN1C(=C(C=N1)C=C(CC2=CC3=C(C=C2OC)OCO3)C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
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